molecular formula C19H27NO5 B3049578 tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate CAS No. 210962-44-0

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

Cat. No. B3049578
CAS RN: 210962-44-0
M. Wt: 349.4 g/mol
InChI Key: RQAFJRAGEIMIBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . It is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Molecular Structure Analysis

The molecular weight of this compound is 349.43 . Its IUPAC name is tert-butyl 4-[4-(ethoxycarbonyl)phenoxy]-1-piperidinecarboxylate . The InChI code is 1S/C19H27NO5/c1-5-23-17(21)14-6-8-15(9-7-14)24-16-10-12-20(13-11-16)18(22)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 .


Chemical Reactions Analysis

The compound is used as an intermediate in the manufacture of fentanyl and its related derivatives . It is also a key intermediate of Vandetanib .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. It is synthesized through a series of steps, including acylation, sulfonation, and substitution, with an overall yield of 20.2% (Wang et al., 2015).
  • Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in synthesizing crizotinib and other biologically active compounds. It's synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Structural Characterization and Synthesis

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have contributed to understanding its structural properties and potential applications in synthesizing other compounds (Didierjean et al., 2004).
  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is a significant intermediate for small molecule anticancer drugs. Its synthetic method was optimized for high yield and has potential applications in developing new anticancer therapeutics (Zhang et al., 2018).

Applications in Specific Drug Synthesis

  • The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is significant for preparing substituted piperidines, a class of compounds with various pharmaceutical applications (Harmsen et al., 2011).

properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-23-17(21)14-6-8-15(9-7-14)24-16-10-12-20(13-11-16)18(22)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFJRAGEIMIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472544
Record name ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

CAS RN

210962-44-0
Record name ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Ethoxycarbonylphenoxy)piperidine-1-carboxylic acid tert-butyl ester was prepared from 4-hydroxybenzoic acid ethyl ester and 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester using the procedure described in Example 103 step 1; Mp 76-78° C.; MS m/z 350 (M+H).
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Synthesis routes and methods II

Procedure details

1.7 g (10.2 mmol) of ethyl 4-hydroxybenzoate, 1.76 g (9.3 mmol) of 1-t-butoxycarbonyl-4-hydroxypiperidine, and 2.44 g (9.3 mmol) of triphenyl phosphine were dissolved in 40 ml of tetrahydrofuran, and 1.62 g (9.3 mmol) of diethyl azodicarboxylic acid was added thereto, and they were stirred at room temperature overnight. It was treated in an ordinary manner by treatment with ethyl acetate as the extractant to obtain the crude product. Then, it was purified by silica gel column chromatography to obtain the title compound.
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Synthesis routes and methods III

Procedure details

1.7 g (10.2 mmol) of ethyl 4-hydroxybenzoate, 1.76 g (9.3 mmol) of 1-t-butoxycarbonyl-4-hydroxypiperidine and 2.44 g (9.3 mmol) of triphenylphosphine were dissolved in 40 ml of tetrahydrofuran. 1.62 g (9.3 mmol) of diethyl azodicarboxylate was added to the solution at room temperature, and they were stirred overnight. The crude product was obtained by the same isolation process as that of step 1 in Example 1 with ethyl acetate as the extractant. After the purification by the silica gel column chromatography, the title compound was obtained.
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1.62 g
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Synthesis routes and methods IV

Procedure details

648 mg (2.15 mmol) of t-butyl [2-(1-aminoisoquinoline-7-yloxy)ethyl]carbamate was dissolved in a mixture of 2.5 ml of 4 N solution of hydrogen chloride in dioxane and 5 ml of dioxane. The obtained solution was stirred at room temperature overnight. The solvent was evaporated, and the residue was dissolved in 10 ml of DMF. 752 mg (2.36 mmol) of 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoic acid, 451 mg (2.36 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 319 mg (2.36 mmol) of 1-hydroxybenzotriazole and 0.99 ml (7.08 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature overnight. The reaction mixture was treated with dichloromethane as the extracting solvent in an ordinary manner, and the obtained crude product was dissolved in a mixture of 2 ml of 4 N solution of hydrogen chloride in dioxane and 1 ml of dioxane. The obtained solution was stirred at room temperature overnight. The title compound was obtained in the same manner as that in step 4 in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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